![molecular formula C9H13NO B3415761 Norephedrine CAS No. 14838-15-4](/img/structure/B3415761.png)
Norephedrine
Overview
Description
Norephedrine, also known as (-)-Norephedrine, is a natural plant alkaloid that possesses similar activity as ephedrine . It can be used as a vicinal amino alcohol for the asymmetric synthesis of a variety of optically pure compounds, including pharmaceuticals, fine chemicals, and agrochemicals .
Synthesis Analysis
The synthesis of L-Norephedrine has been challenging due to the existence of two asymmetric centers . A study has shown that an R-selective pyruvate decarboxylase from Saccharomyces cerevisiae and an S-selective ω-transaminase from Vibrio fluvialis JS17 were coupled to develop a sequential process for the stereoselective biosynthesis of L-Norephedrine . After systematic optimization of the reaction conditions, a green, economic, and practical biocatalytic method to prepare L-Norephedrine was established .Molecular Structure Analysis
Norephedrine has a molecular formula of C9H13NO and a molecular weight of 151.2056 . It has a structure that is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Norephedrine is involved in enzymatic synthesis by coupling recombinant pyruvate decarboxylase and ω-transaminase . The reaction conditions were systematically optimized to achieve a green, economic, and practical biocatalytic method to prepare L-Norephedrine .Physical And Chemical Properties Analysis
Norephedrine has a density of 1.1±0.1 g/cm3, a boiling point of 288.1±20.0 °C at 760 mmHg, and a melting point of 51-53 °C (lit.) . It also has a flash point of 128.1±21.8 °C .Scientific Research Applications
Nasal Decongestant
PPA is widely used as a constituent of over-the-counter nasal decongestants . It helps to relieve nasal congestion by constricting the blood vessels in the nasal passages, thereby reducing swelling and congestion .
Appetite Suppressant
PPA has been commonly used as an appetite suppressant . It was marketed in the United States as an appetite suppressant until 2000, when it was withdrawn due to an increased risk of hemorrhagic stroke .
Treatment of Orthostatic Hypotension
Orthostatic hypotension is a form of low blood pressure that happens when you stand up from sitting or lying down. PPA can be used to treat this condition by increasing blood pressure primarily by increasing peripheral vascular resistance .
Treatment of Certain Respiratory Conditions
PPA is found in certain cough-cold formulations along with guaifenesin . It can help to relieve symptoms of colds and allergies, such as runny nose, sneezing, and coughing .
Traditional Chinese Medicine
In traditional Chinese medicine, Ephedra, which contains PPA, has been used for over 5000 years to treat conditions like asthma, liver disease, skin disease, and others .
Research into Pulmonary Arterial Hypertension (PAH)
There have been associations found between PAH and over-the-counter diet pills containing PPA . This has led to further research into the potential risks and benefits of PPA in relation to PAH .
Treatment of Rhinitis of Pregnancy (ROP)
PPA has been shown to be effective and safe in ROP specifically, with no effect on blood pressure . However, due to the risk of hemorrhagic stroke, the FDA has removed PPA from all drug products in the United States .
Potential for Future Development
There is ongoing research into the potential future applications of PPA. For example, researchers are exploring the application and efficacy of Ephedra (which contains PPA) and extending its application in other directions .
Mechanism of Action
Future Directions
Norephedrine has been widely used as an appetite suppressant for the treatment of obesity . Although it is known that Norephedrine acts on α1-adrenergic receptors, there is little information about the role of dopamine receptors on Norephedrine’s induced anorectic and weight loss effects . Future research may focus on this area to better understand the mechanism of action of Norephedrine and potentially improve its efficacy and safety profile .
properties
IUPAC Name |
(1S,2R)-2-amino-1-phenylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNKOYKMWOXYQA-VXNVDRBHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023466, DTXSID301313960 | |
Record name | (+/-)-Phenylpropanolamine | |
Source | EPA DSSTox | |
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Record name | (+)-Phenylpropanolamine | |
Source | EPA DSSTox | |
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Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylpropanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Freely soluble in water and alcohol, 733 mg/mL | |
Details | Ellenhorn, M.J. and D.G. Barceloux. Medical Toxicology - Diagnosis and Treatment of Human Poisoning. New York, NY: Elsevier Science Publishing Co., Inc. 1988., p. 514 | |
Record name | PHENYLPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Details | Ellenhorn, M.J. and D.G. Barceloux. Medical Toxicology - Diagnosis and Treatment of Human Poisoning. New York, NY: Elsevier Science Publishing Co., Inc. 1988., p. 514 | |
Record name | Phenylpropanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
The mechanism of action of phenylpropanolamine has not been conclusively determined. The drug may directly stimulate adrenergic receptors but probably indirectly stimulates both A- and B-adrenergic receptors by releasing norepinephrine from its storage sites. It is believed that B-adrenergic effects result from stimulation of cyclic adenosine 3',5'-monophosphate (AMP) production by activation of the enzyme adenyl cyclase, whereas A-adrenergic effects result from inhibition of adenyl cyclase activity. With prolonged use or too frequent administration, indirectly acting sympathomimetics may deplete norepinephrine in sympathetic nerve endings and tachyphylaxis may develop. Tachyphylaxis induced by one indirectly acting sympathomimetic may result in refractoriness to other drugs of the same class. /Phenylpropanolamine hydrochloride/, Whether the alpha1- and alpha2-adrenoceptor mediated increases in diastolic blood pressure effected by phenylpropanolamine and its enantiomers are altered by, or independent of beta2-mediated vasodilation, or beta2-adrenoceptor blockade were studied in pithed rats. The pressor responses were enhanced in the presence of the antagonist ICI-118551 and diminished in the presence of albuterol. It was concluded that each form of phenylpropanolamine possesses the intrinsic ability to interact with all of the adrenoceptors in the system used and that the interaction with those adrenoceptors determines the net increase in diastolic blood pressure that follows the intravenous administration of the compounds. These findings have a bearing on the recent controversy regarding the use of beta-blocking agents in the treatment of overdosage of phenylpropanolamine. | |
Details | Moya-Huff FA, Maher TJ; J Pharm Pharmacol 40 (Dec) 876-8 (1988) | |
Record name | PHENYLPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Product Name |
Norephedrine | |
Color/Form |
White, crystalline powder | |
CAS RN |
37577-28-9, 14838-15-4, 700-65-2 | |
Record name | (+)-Phenylpropanolamine | |
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Record name | (±)-Phenylpropanolamine | |
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Record name | d-Phenylpropanolamine | |
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Record name | Norephedrine | |
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Record name | (+/-)-Phenylpropanolamine | |
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Record name | (+)-Phenylpropanolamine | |
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Record name | Norephedrine | |
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Record name | (1S,2R)-(+)-Norephedrine | |
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Record name | PHENYLPROPANOLAMINE, (+)- | |
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Record name | PHENYLPROPANOLAMINE | |
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Record name | Phenylpropanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
101-101.5 °C, Solid. Mol wt: 187.69, mp: 194 °C. Soluble in water. /Hydrochloride/, 194 °C | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 926 | |
Record name | PHENYLPROPANOLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6485 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 926 | |
Record name | Phenylpropanolamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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